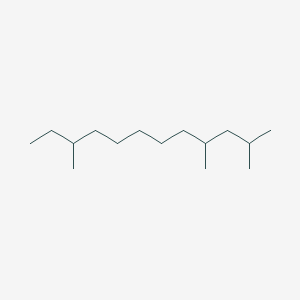

2,4,10-Trimethyldodecane

Description

Overview of Branched Alkane Research Paradigms

Research into branched alkanes is centered on understanding how their molecular architecture influences their physical and chemical behavior. A central concept in this field is the "alkane branching effect," which observes that branched alkanes, such as isobutane, are generally more stable than their straight-chain isomers, like n-butane. researchgate.netnih.gov This enhanced stability is not explained by simple steric repulsion but is attributed to more complex electronic phenomena. researchgate.net

Modern research paradigms employ sophisticated computational and analytical techniques to explore these effects:

Quantum Chemistry and Ab Initio Methods : High-level computational methods are used to investigate the origins of stability in branched alkanes. Studies have shown that the increased stability is linked to stabilizing electronic interactions, specifically geminal σ → σ* delocalization, and medium-range electron correlation effects between electrons in 1,3 alkyl groups. researchgate.netnih.gov These advanced calculations allow for the evaluation of stabilization energies by comparing branched alkanes with simpler molecules like ethane. nih.gov

Energy Landscape Analysis : The conformational possibilities of branched alkanes create complex, high-dimensional energy landscapes. Researchers utilize tools from topological data analysis, such as sublevelset persistent homology, to characterize these landscapes. colostate.edu This approach helps in understanding how molecules transition between different energy minimums, providing a more complete picture than traditional methods that focus only on the lowest energy pathways. colostate.edu

Predictive Modeling of Physical Properties : The structure of branched alkanes significantly affects their bulk properties, such as viscosity and density. Group contribution methods (GCM) are being developed and refined to predict these properties. tu-dresden.de For instance, the entropy scaling paradigm has been extended using GCM to calculate the viscosities of branched alkanes, which is crucial for applications in lubricants and fuels. tu-dresden.de These models often leverage equations of state like PC-SAFT to accurately calculate the necessary thermodynamic properties. tu-dresden.de

Significance of 2,4,10-Trimethyldodecane as a Model Hydrocarbon

While many detailed combustion and biofuel studies focus on its more famous isomer, 2,6,10-trimethyldodecane (B139076) (farnesane), this compound serves as a significant model hydrocarbon for several key research areas. solubilityofthings.comicders.org Its importance lies in its specific, asymmetric branching pattern, which makes it an excellent subject for fundamental studies on the influence of molecular structure on physical properties.

Isomerism and Structure-Property Relationships : As one of the many isomers of pentadecane, this compound is a valuable compound for studying structural isomerism. solubilityofthings.com By comparing its properties to those of other isomers like 2,6,10-trimethyldodecane or 2,6,11-trimethyldodecane, researchers can isolate the effects of methyl group positioning on characteristics such as boiling point, melting point, and density. vulcanchem.comcymitquimica.com The branching in its structure, compared to linear alkanes, leads to reduced molecular packing efficiency, which typically results in lower melting points. vulcanchem.com

Reference Compound in Chemical Analysis : In various analytical applications, particularly in chromatography, well-characterized branched alkanes are used as reference compounds. The distinct structure of this compound gives it a specific retention time in gas chromatography, making it useful for the identification and quantification of similar branched hydrocarbons in complex mixtures like petroleum fractions or synthetic fuels.

Foundation for Kinetic Modeling : Although comprehensive kinetic models are more developed for its isomers, the study of this compound provides foundational data for developing and validating broader models for large, asymmetric iso-paraffinic fuels. acs.org Understanding the fundamental reaction pathways of various branched structures is essential for creating robust predictive models for fuel combustion and oxidation.

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes key physical and chemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C15H32 | nist.gov |

| Molecular Weight | 212.41 g/mol | vulcanchem.com |

| IUPAC Name | This compound | vulcanchem.com |

| CAS Registry Number | 189380-74-3 | vulcanchem.com |

| Boiling Point | 260–270°C (estimated) | vulcanchem.com |

| Melting Point | < −20°C | vulcanchem.com |

| Density | ~0.78 g/cm³ at 20°C | vulcanchem.com |

| Solubility | Insoluble in water; miscible with hydrocarbons and ethers | vulcanchem.com |

Biomass-Derived Synthesis Routes for Trimethyldodecanes

Renewable synthesis of trimethyldodecanes centers on the microbial production of a sesquiterpene precursor, primarily farnesene (B8742651), which is subsequently hydrogenated. This bio-based approach offers a sustainable alternative to petrochemical processes. The most well-documented isomer produced through this route is 2,6,10-trimethyldodecane, also known as farnesane. nih.gov Some fungi, like Fusarium verticillioides, have been shown to produce 2,6,10-trimethyldodecane directly. mdpi.com

The cornerstone of biosynthetic routes is the engineering of microbial "cell factories" to convert simple sugars into complex molecules like sesquiterpenes. sysbio.se Sesquiterpenes are a class of terpenes built from three isoprene (B109036) units, with farnesyl diphosphate (B83284) (FPP) being the universal precursor. sysbio.se By introducing a specific terpene synthase enzyme, the FPP can be converted into a target sesquiterpene, such as β-farnesene. nih.gov Both bacteria and yeast have been successfully engineered for this purpose. nih.gov

Saccharomyces cerevisiae, or common baker's yeast, is a robust and well-characterized microbial platform for producing sesquiterpenes. sysbio.se In eukaryotes like yeast, the synthesis of FPP occurs via the mevalonate (B85504) (MVA) pathway. tandfonline.com Metabolic engineering strategies focus on optimizing this pathway to increase the carbon flux towards FPP and, consequently, the desired sesquiterpene product. sysbio.se

Key engineering strategies in S. cerevisiae include:

Dynamic modulation : Rationally designed strategies can dynamically control key metabolic steps to achieve optimal production. sysbio.se

Increasing precursor and cofactor supply : Manipulating the broader metabolic network can further redirect carbon toward the MVA pathway. sysbio.se

These modifications have led to significant improvements in productivity, with one study reporting an 88-fold increase in α-santalene (another sesquiterpene) production. sysbio.se

The oleaginous yeast Yarrowia lipolytica has emerged as a particularly promising host for terpenoid biosynthesis. tandfonline.comacs.org Its natural ability to produce and store high levels of lipids means it has a strong inherent flux of acetyl-CoA, the primary precursor for the MVA pathway. nih.gov This characteristic, combined with a naturally hydrophobic microenvironment, makes it an attractive chassis for producing terpenes. tandfonline.com

Metabolic engineering efforts in Y. lipolytica have focused on:

Developing orthogonal pathways for terpenoid synthesis. nih.gov

Enhancing the supply of both acetyl-CoA and the cofactor NADPH. nih.gov

Expressing rate-limiting genes to overcome bottlenecks in the production pathway. nih.gov

| Microbial Host | Key Advantage | Primary Biosynthetic Pathway | Engineering Focus |

|---|---|---|---|

| Saccharomyces cerevisiae | Robust, well-characterized, widely used in industry. sysbio.se | Mevalonate (MVA) Pathway. tandfonline.com | Overexpression and dynamic control of MVA pathway genes. sysbio.semdpi.com |

| Yarrowia lipolytica | High natural flux of acetyl-CoA, hydrophobic environment. tandfonline.comnih.gov | Mevalonate (MVA) Pathway. tandfonline.com | Enhancing precursor/cofactor supply, developing orthogonal pathways. nih.gov |

Once the sesquiterpene farnesene is produced via fermentation, it undergoes catalytic hydrogenation to saturate its carbon-carbon double bonds. This chemical conversion transforms the alkene (farnesene) into its corresponding alkane, 2,6,10-trimethyldodecane (farnesane). nih.govalfa-industry.comresearchgate.net This two-step process—fermentation followed by hydrogenation—is a well-established industrial method for producing renewable branched alkanes.

The hydrogenation reaction is typically performed under specific conditions to ensure complete saturation.

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Nickel or Palladium on an alumina (B75360) support | rsc.org |

| Temperature | 120–180°C | rsc.org |

| Pressure | 10–20 bar H₂ | rsc.org |

Chemical Synthesis Approaches for Branched Alkanes

Beyond biosynthetic methods, traditional chemical synthesis offers pathways to construct branched alkanes like trimethyldodecanes. These methods provide versatility but often lack the green credentials of biomass-derived routes.

Alkylation reactions are a fundamental tool in organic chemistry for building up carbon skeletons. The Friedel-Crafts alkylation, for example, can be used to introduce methyl groups onto a longer alkane or aromatic framework using a methylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). While powerful, these methods can sometimes suffer from a lack of regioselectivity, leading to mixtures of different isomers. smolecule.com This approach represents a classic method for creating the specific branched structure of compounds like this compound from petrochemical feedstocks.

Structure

3D Structure

Properties

CAS No. |

189380-74-3 |

|---|---|

Molecular Formula |

C15H32 |

Molecular Weight |

212.41 g/mol |

IUPAC Name |

2,4,10-trimethyldodecane |

InChI |

InChI=1S/C15H32/c1-6-14(4)10-8-7-9-11-15(5)12-13(2)3/h13-15H,6-12H2,1-5H3 |

InChI Key |

UEPNVRUJSYXOJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCCCC(C)CC(C)C |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of 2,4,10 Trimethyldodecane

Synthetic Pathways

The synthesis of highly branched alkanes such as 2,4,10-trimethyldodecane can be approached through various alkylation strategies, with Lewis acid catalysis being a prominent method. Lewis acids are electron-pair acceptors that can activate substrates, facilitating the formation of carbon-carbon bonds. wikipedia.orgmdpi.com In the context of synthesizing this compound, Lewis acid-catalyzed alkylation would theoretically involve the introduction of methyl groups onto a dodecane (B42187) backbone or the coupling of smaller, branched precursors.

The classical Friedel-Crafts alkylation, while traditionally applied to aromatic compounds, provides a conceptual basis for the alkylation of alkanes. wikipedia.orgmt.com This type of reaction typically employs strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) to generate a carbocation or a carbocation-like complex from an alkyl halide, which then acts as an electrophile. mt.comlibretexts.org For the synthesis of this compound, a hypothetical approach could involve the reaction of a dodecane derivative with a methylating agent in the presence of a Lewis acid. However, direct C-H activation and selective methylation of a long-chain alkane at specific positions present significant challenges, including the potential for carbocation rearrangements and polyalkylation. libretexts.orgsaskoer.ca

A more controlled approach might involve the alkylation of a functionalized long-chain molecule or the coupling of smaller, branched alkyl fragments. For instance, the reaction of an appropriate dodecene isomer with a methylating agent, or the coupling of branched alkyl halides in the presence of a Lewis acid, could be envisioned. The choice of Lewis acid is critical and can influence the reaction's efficiency and selectivity. Common Lewis acids used in alkylation reactions include AlCl₃, SbCl₅, BF₃, and various metal triflates. libretexts.orgpressbooks.pub

Research into the hydroisomerization of long-chain n-alkanes to produce branched isomers offers insights into the types of catalysts that could be effective. These processes often utilize bifunctional catalysts, which possess both metal sites for hydrogenation/dehydrogenation and acidic sites (including Lewis acid sites) for skeletal isomerization. mdpi.comajol.info While the primary goal is isomerization, the underlying principles of carbocation generation and rearrangement are relevant to designing alkylation strategies.

The development of solid acid catalysts, such as zeolites and sulfated metal oxides, has provided alternatives to traditional homogeneous Lewis acids. ajol.info These materials can offer advantages in terms of separation, reusability, and sometimes, shape selectivity. For example, zeolites with specific pore structures can influence the formation of certain branched isomers. ajol.info

Table 1: Examples of Lewis Acid Catalysts in Related Hydrocarbon Transformations

| Catalyst System | Substrate(s) | Reaction Type | Key Findings | Reference(s) |

| AlCl₃, SbCl₃, FeCl₃ | n-Alkanes | Isomerization | Active at lower temperatures (300-390K), leading to more branched isomers. | ajol.info |

| Pt/Zeolites (e.g., ZSM-5, SAPO-11, Beta) | Long-chain n-alkanes | Hydroisomerization | Bifunctional catalysts with both metal and acid sites are effective for producing branched alkanes. | mdpi.com |

| Supported Lewis Acids on inorganic oxides | Olefins, Aromatics | Alkylation, Polymerization | Can be used for various hydrocarbon conversions, including the formation of branched structures. | google.com |

| Trifluoroacetic acid / Triethylsilane | Aldehydes and 3,5-dimethoxyaniline | Reductive Alkylation | Highly regioselective para-alkylation of an electron-rich aniline. | researchgate.net |

Advanced Analytical Methodologies for 2,4,10 Trimethyldodecane Characterization

Chromatographic Separation and Quantification

Chromatographic techniques are fundamental in separating 2,4,10-trimethyldodecane from other components in a sample, which is a critical step for its accurate characterization and quantification.

Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Gas chromatography (GC) is a primary method for the analysis of volatile compounds like this compound. ncat.edu In GC, a sample is vaporized and transported by a carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. ncat.edu

For purity assessment, GC can effectively separate this compound from any impurities or other isomers that may be present. The ASTM D7974 standard test method, for instance, utilizes GC to determine the farnesane (2,6,10-trimethyldodecane) content in synthesized iso-paraffins (SIP) fuel, where purity levels are expected to be high (96% to 99.9% by mass). astm.org This demonstrates the capability of GC in quantifying the purity of trimethyldodecane isomers.

In mixture analysis, such as in fuels or biological samples, GC enables the separation of this compound from a complex matrix of other hydrocarbons and volatile organic compounds (VOCs). ncat.edunih.gov The area of the resulting peak in the chromatogram is proportional to the concentration of the compound, allowing for semi-quantitative or quantitative analysis when compared against a known standard. ncat.eduorslabs.com For instance, GC has been used to identify and quantify 2,6,10-trimethyldodecane (B139076) in studies of aviation fuels and as a volatile biomarker in medical research. ncat.edunih.gov

A typical GC method for analyzing trimethyldodecanes might involve the following parameters:

| Parameter | Typical Value |

| Column | HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 0.8 to 2.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Start at 40-50°C, ramp up to 200-250°C |

This table presents a generalized set of parameters; specific conditions can vary based on the analytical application. kosfaj.orgnih.gov

High-Resolution Gas Chromatography Techniques

For complex samples containing numerous isomers or structurally similar compounds, high-resolution gas chromatography techniques, such as comprehensive two-dimensional gas chromatography (GCxGC), offer enhanced separation power. acs.orggcms.cz GCxGC utilizes two columns with different stationary phases, providing a much higher peak capacity than single-column GC. acs.orgumanitoba.ca This is particularly advantageous for distinguishing between various trimethyldodecane isomers and other hydrocarbons in intricate mixtures like petroleum-based fuels. acs.org The structured nature of the resulting two-dimensional chromatogram aids in the identification of compound classes. gcms.cz

Spectroscopic Identification and Structural Elucidation

Following separation by chromatography, spectroscopic methods are employed to confirm the identity of this compound and to elucidate its detailed molecular structure.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. ncat.edu When coupled with gas chromatography, GC-MS allows for the separation and subsequent mass analysis of individual components in a mixture. orslabs.comkosfaj.org In the mass spectrometer, molecules are ionized, typically by electron impact (EI), which causes them to fragment in a predictable manner. libretexts.org

The fragmentation pattern of an alkane like this compound is characterized by clusters of peaks that are 14 mass units apart, corresponding to the loss of successive CH₂ groups. libretexts.org The molecular ion peak (M⁺), which represents the intact molecule, may be present, though often with low intensity for alkanes. libretexts.org The base peak, which is the most intense peak in the spectrum, often results from the formation of a stable carbocation. For branched alkanes, fragmentation is preferential at the branching points. Analysis of these fragment ions provides a "fingerprint" that can be compared to mass spectral databases, like the NIST Mass Spectrometry Data Center, for confident identification. kosfaj.orgnist.gov For example, the mass spectrum of 2,7,10-trimethyldodecane (B1202903) shows a characteristic base peak at m/z 57. ijiset.com

Infrared (IR) Spectroscopy for Functional Group Determination

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific chemical bonds. wvu.edu For an alkane like this compound, the IR spectrum is relatively simple and primarily shows absorptions corresponding to carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. libretexts.org

Key IR absorption bands for alkanes include:

C-H stretching: Strong absorptions in the 2850–2960 cm⁻¹ region. libretexts.orglibretexts.org

C-H bending: Absorptions in the 1350–1470 cm⁻¹ range. libretexts.org

The absence of significant peaks in other regions of the IR spectrum, such as those corresponding to carbonyl (C=O), hydroxyl (O-H), or amine (N-H) groups, confirms the alkane nature of the compound. wpmucdn.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Distinction (e.g., ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including the differentiation of isomers. bhu.ac.in ¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule, as each chemically non-equivalent carbon atom produces a distinct signal. bhu.ac.in

The chemical shift (δ) of each carbon signal in the ¹³C NMR spectrum is dependent on its local electronic environment. For alkanes, ¹³C signals typically appear in the upfield region of the spectrum (approximately 10-40 ppm). bhu.ac.in The specific positions of the methyl groups in this compound will result in a unique set of chemical shifts for the carbon atoms in the dodecane (B42187) backbone and the methyl branches. By analyzing the number of signals and their chemical shifts, it is possible to distinguish this compound from its other isomers, such as 2,6,10-trimethyldodecane or 2,7,10-trimethyldodecane, as each will have a different pattern of chemically equivalent and non-equivalent carbons. nih.govresearchgate.net

Advanced Quantitative Analysis in Complex Matrices

The accurate quantification of this compound, a branched-chain alkane, within intricate mixtures such as fuels, environmental samples, or biological matrices, necessitates the use of sophisticated analytical techniques. These methods offer high sensitivity, selectivity, and the ability to deconvolve complex signals to provide precise concentration data.

Near-Infrared (NIR) spectroscopy has emerged as a rapid, non-destructive, and cost-effective analytical tool for the quantitative analysis of organic compounds, including hydrocarbons like this compound. mdpi.comcelignis.com The NIR region of the electromagnetic spectrum (typically 780 to 2500 nm) contains information about overtone and combination vibrations of fundamental molecular bonds, such as C-H, O-H, and N-H. celignis.com For alkanes, the NIR spectra are dominated by absorptions arising from methyl (CH₃) and methylene (B1212753) (CH₂) groups. sioc-journal.cnresearchgate.net

While NIR spectra of complex mixtures containing structurally similar hydrocarbons can be highly overlapped and difficult to interpret directly, coupling NIR spectroscopy with powerful statistical modeling techniques, known as chemometrics, overcomes this limitation. researchgate.net Chemometrics employs multivariate algorithms to extract relevant quantitative information from the complex spectral data. felixinstruments.com

For the quantitative analysis of this compound in a mixture, a calibration model is first developed. This involves collecting NIR spectra for a set of calibration samples with known concentrations of the target analyte. celignis.com A multivariate regression algorithm, most commonly Partial Least Squares (PLS) regression, is then used to build a model that correlates the spectral variations with the concentration changes. spectroscopyonline.comredalyc.org The PLS algorithm is effective at handling the large number of variables and high degree of collinearity found in spectral data. dtic.mil

Research on similar branched alkanes, such as farnesane (2,6,10-trimethyldodecane), has demonstrated the successful application of NIR spectroscopy with PLS models for quantitative determination in ternary fuel blends with petroleum diesel and biodiesel. nih.gov These models can simultaneously predict the concentration of each component with high accuracy. nih.gov The performance of such a model is evaluated using statistical parameters like the Root Mean Square Error of Prediction (RMSEP), which indicates the average error of the prediction, and the coefficient of determination (R²), which measures the correlation between the predicted and reference values. celignis.commdpi.com

Table 1: Illustrative Performance of a PLS Model for Quantitative Determination of a Trimethyldodecane Isomer in Fuel Blends Using NIR Spectroscopy

| Parameter | Hydrocarbon Renewable Diesel (Farnesane) | Biodiesel | Petroleum Diesel |

| Chemometric Model | Partial Least Squares (PLS) | Partial Least Squares (PLS) | Partial Least Squares (PLS) |

| RMSEP (%) | 0.25 | 0.19 | 0.38 |

| R² (Calibration) | > 0.99 | > 0.99 | > 0.99 |

| R² (Validation) | > 0.98 | > 0.98 | > 0.98 |

This table is based on findings for farnesane, a structural isomer of this compound, and illustrates the typical performance of NIR-chemometric methods for quantifying hydrocarbon components in complex fuel mixtures. nih.gov

For the detection and quantification of trace levels of this compound, Thermal Desorption Gas Chromatography-Mass Spectrometry (TD-GC-MS) is a highly sensitive and specific technique. measurlabs.com It is particularly well-suited for analyzing volatile and semi-volatile organic compounds (VOCs and SVOCs) in complex matrices such as air, consumer products, and environmental samples. measurlabs.comunsw.edu.aushimadzu.it A structural isomer, 2,7,10-trimethyldodecane, has been identified in exhaled breath samples using this methodology, indicating its suitability for such compounds. core.ac.uk

The TD-GC-MS process involves several key steps:

Sample Collection and Pre-concentration: Volatiles from a sample are collected onto a sorbent tube. This step effectively concentrates the analytes from a large volume of gas or headspace, significantly enhancing detection sensitivity. tdlab.nleag.com The choice of sorbent material is critical and depends on the volatility of the target compounds. measurlabs.comtdlab.nl

Thermal Desorption: The sorbent tube is rapidly heated in a flow of inert gas. This releases the trapped analytes into the gas stream, transferring them to a secondary, smaller trap known as a focusing trap, which is cryogenically cooled. tdlab.nleag.com This two-stage pre-concentration process maximizes the sensitivity of the analysis, allowing for detection at low parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. tdlab.nl

GC Separation: The focusing trap is then rapidly heated, injecting the concentrated band of analytes into a gas chromatograph (GC). The GC column separates the individual compounds in the mixture based on their boiling points and interactions with the column's stationary phase.

MS Detection and Quantification: As the separated compounds elute from the GC column, they enter a mass spectrometer (MS). The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This mass spectrum acts as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries. Quantification is achieved by comparing the analyte's response to that of an internal or external standard. eag.com

TD-GC-MS offers significant advantages for trace analysis, including minimal sample preparation and reduced use of solvents. measurlabs.com The method's high sensitivity is demonstrated by its ability to achieve instrument detection limits in the low nanogram (ng) range per tube. nih.gov

Table 2: Typical Analytical Parameters for Trace VOC Analysis using TD-GC-MS

| Parameter | Typical Setting / Value | Purpose |

| Sample Collection | Sorbent Tube (e.g., Tenax™ TA, Carbograph) | To trap and concentrate volatile analytes from the sample matrix. tdlab.nleag.com |

| Primary (Tube) Desorption Temp. | 250 - 300 °C | To release analytes from the sorbent tube. eag.com |

| Focusing Trap Cool-Down Temp. | -10 to -100 °C | To effectively trap and focus analytes for sharp chromatographic peaks. eag.com |

| Secondary (Trap) Desorption Temp. | 280 - 320 °C | To rapidly inject the focused analytes into the GC column. |

| GC Column | Capillary (e.g., DB-5ms) | To separate the individual components of the volatile mixture. |

| MS Mode | Scan / Selected Ion Monitoring (SIM) | Scan mode for identification of unknowns; SIM mode for enhanced sensitivity in targeted quantitative analysis. unsw.edu.au |

| Detection Limit | Low ng to pg range | Demonstrates the high sensitivity of the technique for trace compound profiling. eag.comnih.gov |

Chemical Reactivity and Transformation Mechanisms of 2,4,10 Trimethyldodecane

Oxidative Reaction Pathways

The oxidation of 2,4,10-trimethyldodecane, like other large alkanes, proceeds through distinct mechanisms depending on the temperature. These pathways involve a cascade of radical chain reactions, leading to a variety of smaller, more oxygenated products.

At temperatures below approximately 870 K, the oxidation of this compound is characterized by a complex series of reactions involving peroxy radicals and the formation of hydroperoxides. researchgate.net This low-temperature regime is critical for understanding auto-ignition phenomena in engines.

The initial step in low-temperature oxidation involves the abstraction of a hydrogen atom from the this compound molecule by a radical species, forming an alkyl radical (R•). This alkyl radical then rapidly reacts with molecular oxygen (O2) to form an alkylperoxy radical (RO2•). acs.org

Recent research has also highlighted the importance of a new reaction pathway involving the formation and consumption of P(OOH)2 from the isomerization of OOQOOH, which further influences the low-temperature reaction process. icders.org

The hydroperoxyalkyl radical (•QOOH) can undergo further reactions. It can add another O2 molecule to form a hydroperoxy-alkylperoxy radical (•OOQOOH), which can then isomerize to form a dihydroperoxy radical (P(OOH)2). icders.org The decomposition of these hydroperoxide species is a major source of reactive hydroxyl radicals (•OH), which propagate the chain reactions.

The decomposition of hydroperoxides and subsequent reactions also lead to the formation of a variety of stable intermediate species, including carbonyl compounds such as aldehydes and ketones. For instance, the decomposition of •QOOH can lead to the formation of an olefin and a hydroperoxyl radical (HO2•), or an OH radical and a cyclic ether. acs.org The oxidation of this compound, due to its branched structure, is expected to produce a variety of ketone compounds in addition to aldehydes. sci-hub.se

Table 1: Key Intermediate Species in Low-Temperature Oxidation of this compound

| Intermediate Species | Chemical Formula/Structure | Role in Oxidation |

| Alkyl Radical | C15H31• | Initial radical formed from fuel molecule |

| Alkylperoxy Radical | C15H31OO• | Formed from reaction of alkyl radical with O2 |

| Hydroperoxyalkyl Radical | •C15H30OOH | Product of intramolecular isomerization of RO2• |

| Hydroperoxide | C15H31OOH | Key chain-branching agent |

| Carbonyl Compounds | R-C(=O)-R' | Stable intermediate products (aldehydes, ketones) |

At higher temperatures, the dominant reaction pathways for this compound shift from chain-branching involving hydroperoxides to thermal decomposition and the cleavage of carbon-carbon bonds.

The primary decomposition pathway at high temperatures involves the breaking of C-C bonds within the this compound molecule. This process, known as β-scission, leads to the formation of smaller alkyl radicals and alkenes. The stability of the resulting radicals plays a significant role in determining which bonds are most likely to break. The cleavage of C-C bonds is a fundamental process in the combustion of all hydrocarbon fuels, leading to the formation of a pool of smaller, more reactive species. nih.gov

The C-C bond cleavage of this compound results in the production of a variety of smaller hydrocarbon species. For instance, one of the primary decomposition reactions can yield an 11-carbon alkene and isobutane. Further oxidation and decomposition of these initial products lead to the formation of even smaller molecules like propane (B168953) and butane. Ultimately, these smaller hydrocarbons are oxidized to produce carbon monoxide (CO), carbon dioxide (CO2), and water. icders.org

Table 2: Major Products of High-Temperature Oxidation of this compound

| Product Species | Chemical Formula | Significance |

| 11-Carbon Alkene | C11H22 | Initial large fragment from C-C cleavage |

| Isobutane | iC4H10 | Co-product of initial C-C cleavage |

| Propane | C3H8 | Smaller hydrocarbon formed from subsequent reactions |

| Butane | C4H10 | Smaller hydrocarbon formed from subsequent reactions |

| Carbon Monoxide | CO | Intermediate product of complete oxidation |

| Carbon Dioxide | CO2 | Final product of complete oxidation |

Carbon-Carbon Bond Cleavage Dynamics

Atmospheric Oxidation in the Presence of Nitrogen Oxides (NOₓ)

The atmospheric transformation of branched alkanes like 2,6,10-trimethyldodecane (B139076) is a significant process, particularly in urban and polluted environments where concentrations of nitrogen oxides (NOₓ = NO + NO₂) are elevated. tandfonline.comnih.gov This oxidation process is a key contributor to the formation of secondary organic aerosol (SOA), a major component of fine particulate matter in the atmosphere. tandfonline.comcopernicus.org

During the day, the primary atmospheric sink for alkanes is their reaction with the hydroxyl radical (OH). tandfonline.comtandfonline.com The reaction is initiated by the abstraction of a hydrogen atom from the alkane by an OH radical, which forms an alkyl radical (R•). tandfonline.comacs.org This initial step is followed by the rapid addition of molecular oxygen (O₂) to create an alkylperoxy radical (RO₂•). tandfonline.com

In the presence of nitric oxide (NO), the alkylperoxy radical can proceed via two main pathways:

Alkoxy Radical (RO•) Formation: The RO₂• radical reacts with NO to form a highly reactive alkoxy radical (RO•) and nitrogen dioxide (NO₂). tandfonline.com

Alkyl Nitrate (RONO₂) Formation: Alternatively, the reaction between RO₂• and NO can form a stable alkyl nitrate. tandfonline.comacs.org

The resulting alkoxy radical is a critical intermediate that can undergo several transformations. For large alkanes, the most significant pathway is intramolecular H-atom abstraction, or isomerization. tandfonline.comtandfonline.com This typically occurs via a six-membered transition state, leading to the formation of a δ-hydroxyalkyl radical. Subsequent reaction with O₂ and NO produces δ-hydroxynitrates and δ-hydroxycarbonyls. tandfonline.comtandfonline.comacs.org These first-generation products are key precursors to aerosol formation. nih.gov

The general mechanism, studied in environmental chambers, involves photolyzing methyl nitrite (B80452) to generate OH radicals in a controlled atmosphere containing the alkane, NO, and seed aerosol particles. tandfonline.comucar.eduucar.edu

The formation of Secondary Organic Aerosol (SOA) from the oxidation of 2,6,10-trimethyldodecane is a multi-step process involving both gas-phase and particle-phase chemistry. tandfonline.comtandfonline.com The initial, first-generation oxidation products, such as alkyl nitrates and δ-hydroxycarbonyls, can have low enough volatility to partition from the gas phase into the particle phase. tandfonline.comnih.gov

Once in the particle phase, these molecules can undergo further reactions. A crucial pathway involves the isomerization of δ-hydroxycarbonyls into their cyclic hemiacetal form. tandfonline.comtandfonline.comnih.gov These cyclic hemiacetals can then dehydrate to produce substituted dihydrofurans, which are volatile and can re-enter the gas phase. tandfonline.comnih.govresearchgate.net

These volatile dihydrofurans can then react with OH radicals in the gas phase, leading to the formation of second- and higher-generation products that are significantly less volatile. tandfonline.comtandfonline.com This multi-generational aging process is critical for building SOA mass.

Table 1: Summary of Key Product Classes in the OH-Initiated Oxidation of 2,6,10-Trimethyldodecane in the Presence of NOₓ

| Product Class | Abbreviation | Generation | Role in SOA Formation | Reference |

|---|---|---|---|---|

| Alkyl Nitrates | AN | First | Can partition to particle phase; can undergo further gas-phase reactions. | tandfonline.comacs.org |

| δ-Hydroxycarbonyls | 1,4-HC | First | Partition to particle phase and isomerize to form volatile precursors for second-generation products. | tandfonline.comtandfonline.comnih.gov |

| δ-Hydroxynitrates | 1,4-HN | First | Low-volatility products that contribute directly to SOA mass. | tandfonline.comtandfonline.comnih.gov |

| Cyclic Hemiacetals | CHA | Particle Phase | Intermediate formed from δ-hydroxycarbonyls. | tandfonline.comnih.govresearchgate.net |

| Dihydrofurans | DHF | Gas Phase | Volatile products from dehydration of cyclic hemiacetals; react to form second-generation products. | tandfonline.comtandfonline.comresearchgate.net |

| Higher-Generation Nitrates | e.g., CHAN, Dinitrates | Second+ | Low-volatility products that significantly contribute to SOA mass. | tandfonline.comnih.gov |

| Oligomers | - | Particle Phase | High molecular weight products formed from reactions of monomers, enhancing SOA yield. |

Hydroxyl Radical-Initiated Reactions

Decomposition and Scission Processes

The decomposition of this compound, like other large alkanes, is highly dependent on temperature and the presence of oxidants. These processes involve the breaking of carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds.

Kinetic modeling of the combustion of 2,6,10-trimethyldodecane provides insight into its primary decomposition pathways. icders.orgacs.orgacs.org The specific pathways that dominate are determined by temperature. icders.org

High-Temperature Decomposition (>1000 K): At high temperatures, decomposition is primarily initiated by the cleavage of C-C bonds to form smaller alkyl radicals. This is followed by a cascade of β-scission reactions, where the radical chain breaks at the carbon atom beta to the radical site, producing a stable alkene and a smaller alkyl radical. icders.org

Low-Temperature Oxidation (< 900 K): In this regime, the primary pathway begins with H-atom abstraction from the fuel, followed by the addition of O₂ to form alkylperoxy radicals (RO₂•). icders.orgacs.org These radicals can then isomerize to form hydroperoxy-alkyl radicals (•QOOH), which are central to low-temperature combustion chemistry. acs.org The decomposition of •QOOH intermediates can then lead to chain branching (producing more radicals) or the formation of stable products like cyclic ethers and OH radicals. icders.orgacs.org For instance, a notable decomposition reaction at 800 K for a C15H31• radical is the scission to an 11-carbon alkene and an isobutyl radical. icders.org

A detailed chemical kinetic model for 2,6,10-trimethyl dodecane (B42187) has been developed based on 35 distinct reaction classes to describe its complex combustion behavior across different temperature regimes. icders.orgacs.orgacs.org

Chain scission is the process by which a long hydrocarbon chain is broken into smaller fragments. This is a fundamental aspect of both thermal and oxidative degradation.

In the thermal degradation of large alkanes, scission often occurs randomly along the carbon backbone, initiated by the formation of free radicals. nasa.gov However, the presence of tertiary carbons—like those at the 2, 4, and 10 positions in this compound—creates points of weakness. The C-C bonds adjacent to these branch points are more susceptible to cleavage due to the increased stability of the resulting tertiary radicals.

A dominant mechanism in radical-driven hydrocarbon degradation is β-scission . caprysses.fr This process involves the following steps:

Formation of an alkyl radical through H-atom abstraction.

The C-C bond in the position beta to the radical center cleaves.

This results in the formation of a smaller, stable alkene molecule and a new, smaller alkyl radical.

This new radical can then propagate the degradation process, leading to the progressive breakdown of the original large molecule into a mixture of smaller hydrocarbons. Mechanical forces, such as high shear in industrial processes, can also induce chain scission by directly rupturing covalent bonds in the polymer backbone. acs.org

Primary Decomposition Pathways

Substitution Reactions Characteristic of Branched Alkanes

Alkanes are generally considered to have low reactivity due to the strength and nonpolar nature of their C-C and C-H bonds. pressbooks.pub However, they can undergo substitution reactions, where a hydrogen atom is replaced by another atom or functional group. pressbooks.pubnagwa.com The most common example is free-radical halogenation. nagwa.com

This reaction requires energy, typically in the form of ultraviolet (UV) light or heat, to initiate the process. numberanalytics.comcognitoedu.org The reaction proceeds through a well-established three-step free-radical chain mechanism:

Initiation: The reaction begins with the homolytic fission of a halogen molecule (e.g., Cl₂) by UV light, producing two highly reactive halogen radicals (2 Cl•). cognitoedu.org

Propagation: This is a two-step cycle.

A halogen radical abstracts a hydrogen atom from the alkane, forming a hydrogen halide (e.g., HCl) and an alkyl radical (R•). cognitoedu.org

The alkyl radical then reacts with another halogen molecule to form a haloalkane (R-Cl) and a new halogen radical, which can continue the chain reaction. cognitoedu.org

Termination: The reaction chain is terminated when two radicals combine to form a stable molecule. This can occur through the combination of two halogen radicals, two alkyl radicals, or an alkyl and a halogen radical. cognitoedu.org

For a branched alkane like this compound, the site of substitution is not random. The stability of the intermediate alkyl radical determines the major product. The order of stability for alkyl radicals is tertiary > secondary > primary. Therefore, the hydrogen atoms on the tertiary carbons (at positions 4 and 10) are the most likely to be substituted, followed by the secondary hydrogens along the dodecane chain, and finally the primary hydrogens on the methyl groups.

Environmental Occurrence, Distribution, and Fate of 2,4,10 Trimethyldodecane

Natural Occurrence and Biogenic Sources

Detailed studies identifying 2,4,10-trimethyldodecane as a natural product from specific biological sources are not prevalent in reviewed scientific literature.

Identification in Microbial Volatile Organic Compound (VOC) Profiles

Specific research identifying this compound within the volatile organic compound (VOC) profiles of microbial cultures was not found in the surveyed literature. While microorganisms are known producers of a wide array of hydrocarbons, the presence of this particular isomer has not been specifically documented.

Presence in Plant and Herbal Distillates

Analysis of available data did not yield specific instances of this compound being identified as a component in plant or herbal distillates. Although branched-chain alkanes can be found in plant waxes, specific identification of this isomer is not reported. copernicus.org

Anthropogenic Presence and Release Pathways

Evidence for the environmental presence of this compound points primarily to industrial, or anthropogenic, origins.

Detection in Food Contact Materials

Information regarding the detection of this compound in materials designed for food contact is not available in the reviewed scientific and technical literature.

Contribution to Environmental VOC Emissions

The primary documented environmental presence of this compound is linked to pyrogenic sources, specifically from former Manufactured Gas Plant (MGP) sites. epri.com These sites historically produced gas from coal and oil, processes that generated a complex mixture of chemical byproducts. Environmental forensic studies use specific biomarker compounds to identify and trace sources of contamination. This compound has been listed as one such biomarker, indicating its release into the environment from these industrial activities. epri.com The substances found at these sites are categorized as pyrogenic, meaning they result from the subjection of organic matter to high temperatures in an oxygen-poor environment, characteristic of MGP processes. epri.com

Table 1: Identification of this compound as an Anthropogenic Biomarker

| Source Category | Specific Origin | Compound Role | Reference |

|---|---|---|---|

| Pyrogenic | Former Manufactured Gas Plant (MGP) Sites | Biomarker for source attribution of contamination | epri.com |

Environmental Transport and Partitioning Behavior

Specific experimental or modeling data on the environmental transport and partitioning behavior of this compound is scarce. However, as a member of the branched alkane class, its physical and chemical properties can be generally inferred. Alkanes are nonpolar hydrocarbon molecules, which makes them hydrophobic or practically insoluble in water. foodb.ca This characteristic suggests that in an aquatic environment, this compound would likely partition from the water column to sediment, soil, or biota. Its volatility suggests it can exist in the atmosphere, where its fate would be governed by photochemical reactions. copernicus.org The branching in its structure may influence its vapor pressure and susceptibility to environmental degradation compared to its straight-chain counterpart, n-pentadecane, but specific studies are lacking. copernicus.org

Lack of Specific Data for this compound Precludes Detailed Environmental Analysis

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific data concerning the environmental occurrence, distribution, and fate of the chemical compound This compound . While the user-provided outline requests a detailed analysis of this specific isomer, the necessary research findings to populate the required sections and subsections are not present in the public domain.

Scientific investigation into trimethyldodecane isomers, particularly in the context of environmental science, has overwhelmingly concentrated on 2,6,10-Trimethyldodecane (B139076) , a compound also known as farnesane, which has garnered attention as a potential biofuel. Data regarding multi-compartment distribution, adsorption/desorption dynamics, volatilization, and environmental degradation kinetics are available for farnesane and other more common isomers.

However, due to the strict focus of this article solely on This compound , it is not scientifically appropriate to extrapolate or substitute data from other isomers. Differences in the positions of the methyl groups on the dodecane (B42187) backbone can lead to variations in the physical, chemical, and toxicological properties of the compound, rendering data from one isomer not directly applicable to another.

The requested sections for this article are as follows:

Environmental Degradation Kinetics

Abiotic Degradation Processes

Hydrolysis Pathways

Without specific studies on This compound , providing a thorough, informative, and scientifically accurate article that adheres to this detailed structure is not possible. Any attempt to do so would rely on speculation rather than empirical evidence.

Therefore, this article cannot be generated as requested due to the absence of the necessary scientific data for the specified compound. Further research and experimental studies are required to elucidate the environmental behavior of This compound .

Biodegradation Rates and Mechanisms of this compound

This compound, a branched-chain alkane, is subject to microbial degradation in the environment, although its complex structure makes it more resistant to breakdown than linear alkanes. nih.govnih.gov The rate and extent of its biodegradation are influenced by environmental conditions and the specific microbial communities present. juniperpublishers.com While data specifically for the 2,4,10-isomer is limited, studies on its close isomers, such as 2,6,10-trimethyldodecane and farnesane, provide significant insights into its environmental fate.

Research on the biodegradation kinetics of 2,6,10-trimethyldodecane has been conducted in various environmental media. rsc.orgacs.org For instance, in one study, the half-life (t½) of 2,6,10-trimethyldodecane in a river water inoculum at 2.7°C was determined to be 2.73 days, with a degradation rate constant (k) of 0.254 per day. rsc.org Another study reported that bacterial isolates demonstrated a 46% to 80% degradation of 2,6,10-trimethyldodecane. researchgate.net However, some microorganisms show limited or no capacity to break down this structure; for example, Nocardia cyriacigeorgica SBUG 1472 did not transform 2,6,10-trimethyldodecane in a laboratory setting. researchgate.net

Table 1: Biodegradation Kinetics of 2,6,10-Trimethyldodecane

| Parameter | Value | 95% Confidence Interval | Test Conditions | Source |

|---|---|---|---|---|

| Lag Phase (Tlag) | 7.1 days | 3.7 - 8.8 days | Gudenaa river inoculum at 2.7°C | rsc.org |

| Rate Constant (k) | 0.254 d-1 | 0.12 - 0.571 d-1 | Gudenaa river inoculum at 2.7°C | rsc.org |

| Half-life (T½) | 2.73 days | 1.2 - 8.5 days | Gudenaa river inoculum at 2.7°C | rsc.org |

| Degradation (DegT50) | 9.95 days | 8.34 - 12.88 days | Gudenaa river inoculum at 2.7°C | rsc.org |

| Degradation Percentage | 46% - 80% | Not Applicable | Bacterial isolates from petroleum-polluted soil | researchgate.net |

Microorganism Involvement in Alkane Biodegradation

The biodegradation of alkanes, including branched structures like trimethyldodecanes, is carried out by a diverse range of microorganisms. Genera such as Rhodococcus, Pseudomonas, and Shewanella are well-documented for their hydrocarbon-degrading capabilities. rsc.orgphyschemres.orgnih.gov

Rhodococcus spp. : Species within the genus Rhodococcus are known for their robust metabolic systems and ability to degrade a wide variety of hydrocarbons, including medium- to long-chain alkanes. researchgate.net Their hydrophobic cell surfaces facilitate adhesion to and uptake of hydrocarbons. researchgate.net Many Rhodococcus species possess multiple alkane monooxygenase systems, such as AlkB-like monooxygenases and cytochrome P450s, allowing them to attack a broad range of alkane structures. researchgate.netscispace.com For example, Rhodococcus sp. strain Q15 has been shown to utilize branched alkanes present in diesel fuel at low temperatures. asm.org

Pseudomonas spp. : The genus Pseudomonas plays a key role in the environmental cycling of organic carbon and the bioremediation of petroleum-polluted sites. rsc.org Strains of Pseudomonas aeruginosa have been isolated from hydrocarbon-contaminated environments and show the ability to grow on saturated alkanes, typically from C12 to C22. nih.gov The degradation of medium-chain n-alkanes in many Pseudomonas strains is mediated by alkane hydroxylase systems, often encoded by alkB genes. nih.govoup.comnih.gov Some strains can degrade a wide range of n-alkanes with chain lengths from C8 to C40. oup.com

Shewanella oneidensis : This facultative anaerobe is recognized for its diverse respiratory capabilities and its role in the bioremediation of various pollutants. nih.govgdut.edu.cn While often studied for its metal-reducing abilities, S. oneidensis MR-1 has also been implicated in hydrocarbon metabolism. asm.org Significantly, 2,7,10-trimethyldodecane (B1202903) has been identified as a metabolite during the co-metabolic degradation of the flame retardant hexabromocyclododecane (HBCD) by Shewanella oneidensis MR-1, directly linking this species to the transformation of trimethyldodecane isomers. researchgate.netresearchgate.net

Enzymatic Pathways in Hydrocarbon Catabolism

The aerobic biodegradation of alkanes is initiated by the enzymatic introduction of oxygen into the hydrocarbon molecule, a step catalyzed by oxygenases. frontiersin.orgresearchgate.net For medium-chain alkanes, this initial attack is typically carried out by alkane hydroxylases. nih.gov

The primary pathways for n-alkane degradation are:

Monoterminal Oxidation : This is the most common pathway, where an alkane monooxygenase attacks one of the terminal methyl groups to form a primary alcohol. rsc.orgfrontiersin.orgresearchgate.net This alcohol is then further oxidized by alcohol and aldehyde dehydrogenases to a fatty acid, which can enter the β-oxidation cycle for energy production. frontiersin.orgresearchgate.net

Subterminal Oxidation : In this pathway, oxidation occurs at a subterminal carbon atom, leading to the formation of a secondary alcohol. asm.org

Biterminal Oxidation : This pathway involves the oxidation of both terminal ends of the alkane chain to produce a dicarboxylic acid. researchgate.net

The enzymes responsible for the initial hydroxylation of medium-chain alkanes often belong to one of two main families:

AlkB Integral-Membrane Monooxygenases : These are non-heme iron monooxygenases that are widespread in hydrocarbon-degrading bacteria, including Pseudomonas and Rhodococcus species. nih.govresearchgate.netnih.gov They are typically involved in the degradation of medium-chain alkanes (C5–C17). nih.gov

Cytochrome P450 (CYP) Monooxygenases : This superfamily of heme-containing enzymes can also initiate alkane degradation. nih.govresearchgate.net Bacterial P450s are often soluble and, like AlkB, generally prefer medium-chain alkanes. oup.comresearchgate.net

For long-chain alkanes (typically >C20), other enzymes like the flavin-dependent monooxygenase AlmA are often involved. oup.commdpi.com The presence of multiple, distinct alkane hydroxylase systems within a single microorganism can broaden its substrate range. oup.com

Co-metabolic Degradation Phenomena and Metabolite Identification

Co-metabolism is a process where a microorganism transforms a compound (a co-substrate) from which it gains no carbon or energy, during its growth on another substrate. This phenomenon is particularly relevant for the degradation of complex or recalcitrant molecules.

A clear instance of co-metabolism involving a trimethyldodecane isomer was observed in a study with Shewanella oneidensis MR-1. While degrading hexabromocyclododecane (HBCD), the bacterium produced several intermediate metabolites, including 2,7,10-trimethyldodecane. researchgate.netresearchgate.net This indicates that the trimethyldodecane structure can be formed and likely further transformed through co-metabolic pathways.

In another study, Cytobacillus sp. strain HMBC3 was found to produce 2,6,10-trimethyldodecane during the degradation of low-density polyethylene (B3416737) (LDPE), suggesting its formation as a metabolic byproduct in the breakdown of larger, more complex hydrocarbon polymers. jmb.or.kr The identification of trimethyldodecane isomers as metabolites in various degradation processes underscores their role in the broader biogeochemical cycling of hydrocarbons.

Biological Interactions and Biotransformation of 2,4,10 Trimethyldodecane

Microbial Biotransformation Pathways

Microorganisms employ specialized enzymatic pathways to break down complex hydrocarbons like trimethyldodecanes. This biotransformation is a key process in the natural cycling of organic compounds and in the bioremediation of hydrocarbon-contaminated environments.

Metabolic Conversion by Specific Bacterial Strains

The microbial degradation of branched alkanes is a well-documented phenomenon, involving distinct metabolic strategies compared to their straight-chain counterparts. Several bacterial strains have demonstrated the ability to metabolize these complex structures.

Research has shown that bacteria such as Rhodococcus sp. and Pseudomonas sp. can degrade the isomer 2,6,10-trimethyldodecane (B139076) (farnesane) under aerobic conditions. The degradation of branched alkanes is often initiated by an oxidation step. For instance, bacteria possessing the alkane hydroxylase (AlkB) system can initiate the breakdown of these molecules. Studies on Brevibacterium erythrogenes indicate that it metabolizes branched-chain alkanes, such as pristane (B154290), through a different pathway than normal alkanes, suggesting an inducible system for these more complex structures. This involves the formation of dicarboxylic acids as intermediates.

Similarly, yeasts like Yarrowia lipolytica are capable of degrading branched hydrocarbons. The initial step in yeast involves the hydroxylation of the alkane by a P450 monooxygenase system, which eventually leads to fatty acids that can enter the β-oxidation pathway.

Table 1: Microbial Strains Involved in Branched Alkane Biotransformation

| Microorganism | Compound/Class | Key Pathway Feature | Reference |

|---|---|---|---|

| Rhodococcus sp. | 2,6,10-Trimethyldodecane (Farnesane) | Aerobic degradation | |

| Pseudomonas sp. | 2,6,10-Trimethyldodecane (Farnesane) | Aerobic degradation | |

| Brevibacterium erythrogenes | Branched Alkanes (e.g., Pristane) | Inducible dicarboxylic acid pathway | |

| Gordonia sp. TF6 | Normal and Cycloalkanes | Alkane hydroxylase (alkB2) system |

Identification of Biotransformation Intermediates (e.g., 2,7,10-trimethyldodecane (B1202903) as a degradation product)

The breakdown of complex molecules by microorganisms often results in the formation of various intermediate compounds. The identification of these metabolites is crucial for elucidating the complete biotransformation pathway.

In a notable study investigating the co-metabolic degradation of hexabromocyclododecane (HBCD) by Shewanella oneidensis MR-1, 2,7,10-trimethyldodecane was identified as one of three key metabolic intermediates using gas chromatography-mass spectrometry (GC-MS) analysis. This finding directly demonstrates that a trimethyldodecane isomer can be a product of microbial action on other environmental pollutants.

The general pathway for the anaerobic degradation of alkanes often involves the addition of the hydrocarbon to fumarate, a common cellular metabolite, catalyzed by alkylsuccinate synthase. For branched alkanes, research on Brevibacterium erythrogenes has shown that they are degraded via the formation of dicarboxylic acids, which then undergo β-oxidation. The accumulation of these dicarboxylic acid intermediates derived from pristane (2,6,10,14-tetramethylpentadecane) was observed over time.

Influence on Biological Systems

Trimethyldodecane isomers have been identified as active components in various biological systems, influencing inflammatory responses, contributing to aroma profiles, and appearing as metabolic byproducts in both microorganisms and higher organisms.

Modulation of Inflammatory Markers in Experimental Models

Certain trimethyldodecane isomers have been associated with anti-inflammatory effects and have been identified as potential biomarkers for inflammatory conditions.

A study on a novel distillate produced from the fermentation of nine anti-inflammatory herbs identified 2,6,10-trimethyldodecane as a major component (3.69% peak area). Topical application of this distillate was found to protect mouse dorsal skin from UVB-induced damage by reducing inflammation and collagen disruption.

Conversely, some isomers have been linked to inflammatory diseases. In studies of exhaled breath from asthma patients, longer-chain methylated alkanes, including 2,6,11-trimethyldodecane , appear to be more specific to asthma. These volatile organic compounds (VOCs) are thought to be potential biomarkers of airway inflammation.

Table 2: Research Findings on Trimethyldodecanes and Inflammation

| Isomer | Biological Context | Finding | Experimental Model | Reference |

|---|---|---|---|---|

| 2,6,10-Trimethyldodecane | Fermented Herbal Distillate | Attenuated UVB-induced skin inflammation | ICR Mice |

Contribution to Biological Aroma Profiles and Sensory Characteristics

Volatile branched alkanes, including trimethyldodecane isomers, are significant contributors to the complex aroma profiles of various foods and plants.

2,6,10-trimethyldodecane (also known as farnesane) has been identified as a volatile compound in the aroma of different rice cultivars, including Thai colored rice. It has also been detected in white teas and Rucheng Baimao black tea. In fermented products, this isomer was found in Sauvignon blanc wines, although its concentration decreased significantly after storage.

The isomer 2,6,11-trimethyldodecane has been noted as a volatile metabolite in the pericarp of Citrus aurantium Changshan-huyou, with its levels changing during different stages of fruit development. It has also been identified as a volatile metabolite in Daqu, a fermentation starter for Chinese Baijiu, where it showed significant correlations with certain dominant microbes.

Characterization as a Metabolite in Biological Systems

Trimethyldodecane isomers are recognized as metabolites originating from various biological sources, including humans and microbes.

The Human Metabolome Database (HMDB) lists 2,7,10-trimethyldodecane as a human metabolite detected in breath. Its presence is classified as exogenous, meaning it originates from external sources.

In the microbial world, various isomers have been identified. 2,6,11-trimethyldodecane was detected as a degradation product of alkali lignin (B12514952) by the fungus Aspergillus ochraceus DY1. It has also been found in cultures of Cytobacillus sp. Strain HMBC3 during the degradation of low-density polyethylene (B3416737). The yeast Malassezia furfur was found to produce an isomer of trimethyldodecane when grown in specific lipid-supplemented media. Furthermore, 2,6,10-trimethyldodecane is recognized as a plant metabolite.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,4,10-Trimethyldodecane |

| 2,6,10-Trimethyldodecane (Farnesane) |

| 2,6,11-Trimethyldodecane |

| 2,7,10-Trimethyldodecane |

| 4-methyl-1-decene |

| Acetyl-CoA |

| Alkanes |

| Alkylsuccinate |

| Bromo-dodecane |

| Dicarboxylic acids |

| Fumarate |

| Hexabromocyclododecane (HBCD) |

| Pristane (2,6,10,14-tetramethylpentadecane) |

| TNF-α |

Computational and Theoretical Chemistry Studies of 2,4,10 Trimethyldodecane

Chemical Kinetic Modeling of Combustion Phenomena

The combustion of 2,6,10-trimethyldodecane (B139076) is a subject of significant research interest due to its role as a promising alternative biofuel, particularly as a blend-in component for jet fuel and diesel. icders.org Computational modeling plays a crucial role in understanding its complex reaction kinetics to optimize engine performance and efficiency. icders.orgacs.org

Development of Detailed Reaction Mechanisms (e.g., 35-class models)

The development of a precise chemical mechanism for a large, asymmetric molecule like 2,6,10-trimethyldodecane is a formidable task. icders.org Researchers have successfully constructed comprehensive and detailed chemical kinetic models by employing a reaction class-based approach. icders.orgacs.org This method involves categorizing the multitude of reactions that occur during combustion into a manageable number of classes.

A notable advancement in this area is the development of a 35-class reaction mechanism . icders.org This model builds upon the traditional 30 reaction classes commonly used for hydrocarbon fuels by incorporating five additional classes to better describe the low-temperature oxidation pathways. icders.org These new classes account for the formation and consumption of peroxy-hydroperoxy-peroxides (P(OOH)₂), which are crucial for accurately predicting low-temperature ignition phenomena. icders.org The resulting detailed mechanism for 2,6,10-trimethyldodecane can be extensive, comprising thousands of chemical species and tens of thousands of elementary reactions. For instance, one such detailed model includes 2,443 species and 9,490 reactions. icders.org

Table 1: Selected Reaction Classes in a 35-Class Hydrocarbon Combustion Model

| Class Number | Reaction Type | Description |

| 1-5 | Unimolecular Fuel Decomposition & Isomerization | Initial breakdown of the fuel molecule. |

| 6-10 | H-atom Abstraction | Removal of a hydrogen atom from the fuel or intermediate species. |

| 11 | Alkyl Radical + O₂ | Addition of molecular oxygen to an alkyl radical to form a peroxy radical (ROO). |

| 15 | ROO Isomerization | Internal H-atom transfer in the peroxy radical to form a hydroperoxyalkyl radical (QOOH). |

| 26 | QOOH + O₂ | Second O₂ addition to form a peroxy-hydroperoxyalkyl radical (OOQOOH). |

| 31 | OOQOOH Isomerization | Formation of a dihydroperoxy species (P(OOH)₂). |

| 33 | P(OOH)₂ Decomposition | Decomposition of the dihydroperoxy species, leading to chain branching. |

| 35 | Peroxy Alkenes Decomposition | Breakdown of peroxy alkenes. |

This table is a simplified representation of the reaction classes involved in the detailed kinetic model.

Validation Against Experimental Combustion Data

The reliability of any developed kinetic model hinges on its validation against robust experimental data. icders.org The detailed mechanisms for 2,6,10-trimethyldodecane have been rigorously tested against a wide range of experimental results obtained under various conditions. icders.orgacs.org

Key validation targets include:

Ignition Delay Times (IDT): Models are compared with IDT data measured in shock tubes and rapid compression machines. The 35-class models have shown good agreement with experimental data over a broad temperature range, accurately capturing the negative temperature coefficient (NTC) behavior characteristic of larger alkanes. icders.org Simpler 30-class mechanisms often fail to reproduce this low-temperature reactivity. icders.org

Laminar Flame Speeds: The model's ability to predict the speed at which a flame propagates through a premixed fuel-air mixture is another critical test. The detailed mechanism for 2,6,10-trimethyldodecane has been shown to predict laminar flame speeds that align well with experimental measurements. icders.org

Flow Reactor Speciation: The concentration profiles of various stable intermediate species measured in flow reactors at different temperatures and equivalence ratios provide a stringent test for the model's underlying reaction pathways. The detailed models have demonstrated good predictive capability for the speciation of key intermediates during oxidation. icders.org

Reduced Kinetic Models for Computational Fluid Dynamics (CFD) Applications

While detailed kinetic models are essential for fundamental understanding, their large size (thousands of species and reactions) makes them computationally prohibitive for practical engineering simulations, such as computational fluid dynamics (CFD) of internal combustion engines. icders.orgmdpi.com Therefore, it is necessary to develop reduced kinetic models that are significantly smaller yet retain the predictive accuracy for specific combustion properties.

Using kinetic model reduction schemes, both high-temperature and low-temperature reduced chemical kinetic models for 2,6,10-trimethyldodecane have been developed. acs.org These skeletal mechanisms are derived from the detailed model and are validated to ensure they accurately reproduce the behavior of the full mechanism for key parameters like ignition delay and flame speed under the conditions relevant for CFD applications. acs.org For example, a detailed model with over 2,700 species can be reduced to a low-temperature model with around 500 species and a high-temperature model with fewer than 100 species.

High-Temperature and Low-Temperature Chemical Reaction Sub-Mechanisms

The combustion of 2,6,10-trimethyldodecane, like other large alkanes, is governed by distinct reaction pathways at different temperatures.

High-Temperature Mechanism: At high temperatures (above approximately 1000 K), the fuel molecule primarily undergoes thermal decomposition (C-C bond fission) to form smaller alkyl radicals. These small radicals then react with oxygen, leading to a rapid release of energy and ignition. The key reactions involve H-atom abstraction from the fuel and beta-scission of the resulting radicals. researchgate.net

Low-Temperature Mechanism (below ~870 K): The chemistry at low temperatures is significantly more complex. It begins with the addition of molecular oxygen to alkyl radicals (R) to form alkylperoxy radicals (RO₂). researchgate.net These RO₂ radicals can then isomerize via internal hydrogen abstraction to form hydroperoxyalkyl radicals (QOOH). researchgate.net The subsequent reactions of QOOH, including a second O₂ addition, are critical chain-branching pathways that lead to low-temperature autoignition. icders.org The inclusion of the 31st through 35th reaction classes is what allows modern mechanisms to accurately capture this low-temperature reactivity and the associated NTC phenomenon. icders.org

Environmental Fate Modeling and Prediction

Understanding how a chemical compound partitions and persists in the environment is critical for assessing its potential impact. For branched alkanes like trimethyldodecanes, which are components of fuels, computational models are used to predict their environmental distribution in the event of a release. nrel.govcanada.ca

Fugacity-Based Models for Environmental Partitioning Assessment

Fugacity-based models are a cornerstone of environmental fate assessment. lupinepublishers.comulisboa.pt Fugacity, which can be thought of as the "escaping tendency" of a chemical from a particular phase, is used to calculate the equilibrium distribution of a substance among various environmental compartments like air, water, soil, and sediment. lupinepublishers.comtrentu.ca

Level I and Level III fugacity models have been applied to assess the environmental partitioning of C15 isoalkanes, including 2,6,10-trimethyldodecane. nrel.govcanada.ca

Level I Fugacity Model: This is the simplest equilibrium model, assuming a closed, equilibrium system with no degrading reactions or advective transport. nrel.govtrentu.ca It predicts the percentage of the chemical that will reside in each environmental compartment based on the chemical's physical properties (e.g., vapor pressure, water solubility, octanol-water partition coefficient) and the properties of the environment. nrel.gov

Level III Fugacity Model: This is a more complex, steady-state, non-equilibrium model that includes reaction and transport processes. canada.caulisboa.pt It provides a more realistic picture of a chemical's fate by considering processes like degradation, advection (transport in and out of the system), and inter-media transport (e.g., volatilization from water to air). canada.ca

For a high molecular weight, hydrophobic compound like 2,6,10-trimethyldodecane, these models predict that upon release, it will predominantly partition to soil and sediment. canada.ca A Level I analysis showed the expected partitioning presented in the table below. nrel.gov

Table 2: Predicted Environmental Partitioning of 2,6,10-Trimethyldodecane using a Level I Fugacity Model

| Environmental Compartment | Partitioning Percentage (%) |

| Air | 0.01 |

| Water | 0.44 |

| Soil | 54.8 |

| Sediment | 44.7 |

| Suspended Sediment | 0.05 |

| Biota | 0.00 |

Data sourced from a Level I, Fugacity-Based Environmental Equilibrium Partitioning Model analysis. nrel.gov

These modeling results indicate a low tendency for the compound to remain in air or water, with the majority accumulating in organic-rich phases like soil and sediment. nrel.govcanada.ca

Concentration-Based Models for Environmental Transport

Concentration-based models, particularly fugacity models, are instrumental in predicting the environmental distribution of organic chemicals. Fugacity, a concept analogous to partial pressure, represents a substance's "escaping tendency" from a particular phase. These models calculate the partitioning of a chemical among various environmental compartments like air, water, soil, and sediment.

For 2,6,10-trimethyldodecane (an isomer of 2,4,10-trimethyldodecane also known as farnesane), a Level III fugacity model has been employed to assess its environmental distribution. europa.eu Level III models are steady-state, non-equilibrium models that provide a more realistic picture of a chemical's fate by considering advective and intermedia transport processes. trentu.caulisboa.pt The model for 2,6,10-trimethyldodecane was derived using the EPISuite™ software, a widely used tool for estimating the physicochemical properties and environmental fate of organic compounds. europa.eu

These models operate on the principle that the fate and transport of chemicals are governed by both environmental factors and the substance's intrinsic physicochemical properties. ulisboa.pt They are powerful tools for integrating information on emissions, partitioning behavior, and degradation to create a comprehensive picture of a chemical's distribution and fluxes in a multimedia environment. rsc.org The application of such a model to an isomer of this compound provides a strong indication of how this class of branched alkanes is expected to behave and partition in the environment. europa.eu

Table 1: Environmental Compartment Distribution for 2,6,10-Trimethyldodecane based on a Level III Fugacity Model This table is illustrative, based on the documented use of a Level III Fugacity model for the compound. Specific output percentages depend on the defined environmental parameters and emission rates.

| Environmental Compartment | Predicted Distribution | Rationale |

|---|---|---|

| Air | Low | Due to low vapor pressure, significant partitioning to the atmosphere is not expected. |

| Water | Low | Very low water solubility limits its concentration in the aqueous phase. |

| Soil | High | High octanol-water partition coefficient (Kow) suggests strong adsorption to organic carbon in soil. |

| Sediment | High | Similar to soil, the compound is expected to partition from the water column to sediment. |

Markov Chain Approaches in Environmental Fate Prediction

Markov chain models are stochastic methods that describe a sequence of events where the probability of each event depends only on the state attained in the previous event. mnkjournals.com While not as common as fugacity models for this purpose, they can be applied to predict the environmental fate of pollutants. nih.gov In this context, the "state" of the pollutant can be defined as its presence in a specific environmental compartment (e.g., air, water, soil, sediment) or its transformation (e.g., degradation). nih.gov

A study on phenanthrene (B1679779) demonstrated the use of a Markov Model (MM) to describe its transfer and transformation, dividing its fate into six states: degraded, advected out of the system, in air, in water, adsorbed on suspended solids, and in bottom sediment. nih.gov The simulation revealed the temporal changes and final steady-state distribution of the pollutant, with results that were comparable to those from a fugacity model. nih.gov This suggests that Markov chains can be a viable tool for evaluating the environmental fate of organic pollutants. nih.gov

Although specific applications of Markov chain models to predict the environmental fate of this compound are not documented in the reviewed literature, the methodology has been used in related contexts, such as modeling corrosion in hydrocarbon pipelines and analyzing the impact of hydrocarbon seepage on vegetation. scirp.orgresearchgate.net These applications in broader environmental science, particularly the successful modeling of another hydrocarbon pollutant, indicate the potential for Markov chain approaches to be adapted for predicting the transport and transformation pathways of branched alkanes like this compound. nih.gov

Computational Modeling of Secondary Organic Aerosol Formation

Branched alkanes are a significant class of hydrocarbons in urban environments and are precursors to secondary organic aerosols (SOA), which are formed from the atmospheric oxidation of volatile organic compounds. copernicus.orgcopernicus.org Computational models are crucial for understanding and predicting the contribution of these compounds to SOA budgets.

The Unified Partitioning Aerosol Phase Reaction (UNIPAR) model has been extended to predict SOA formation from the multiphase reactions of various branched alkanes. copernicus.orgcopernicus.org A significant challenge in modeling large branched alkanes is the lack of practically applicable, explicit gas-phase kinetic mechanisms, as the number of possible oxidation products grows exponentially with the size of the precursor molecule. copernicus.orgcopernicus.org

To overcome this, the UNIPAR model employs an innovative method where the product distribution for a branched alkane is constructed primarily using the existing product array of a linear alkane with the nearest vapor pressure. copernicus.orgcopernicus.org The model then processes this distribution through multiphase partitioning (gas-particle) and subsequent aerosol-phase reactions to form SOA. copernicus.orgcopernicus.org This approach allows for the simulation of SOA formation from complex branched alkanes without requiring a fully explicit, and computationally prohibitive, gas-phase mechanism.

The molecular structure of an alkane plays a critical role in its potential to form SOA. copernicus.org A key finding from computational modeling and chamber studies is that the presence and number of alkyl branches generally reduce the SOA yield compared to linear alkanes with the same number of carbon atoms. copernicus.org

There are two primary reasons for this reduction:

Increased Volatility: The oxidation products of branched alkanes tend to be more volatile than those of their linear counterparts. Higher volatility means these products are less likely to partition from the gas phase to the particle phase to form aerosols.